molecular formula C11H7F5O2 B6596934 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione CAS No. 1799-50-4

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione

Cat. No.: B6596934
CAS No.: 1799-50-4
M. Wt: 266.16 g/mol
InChI Key: RWGHPGGADGNTKC-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound with the molecular formula C₁₁H₇F₅O₂ and a molecular weight of 266.164 g/mol This compound is characterized by the presence of five fluorine atoms and a phenyl group attached to a pentane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione typically involves the reaction of ethyl pentafluoropropionate with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions such as reflux or irradiation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is unique due to its high fluorine content and phenyl group, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials with specialized functions.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGHPGGADGNTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504267
Record name 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799-50-4
Record name 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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